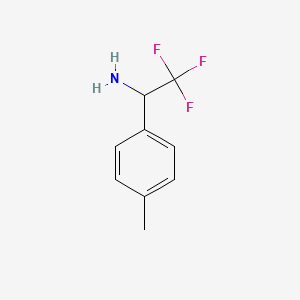

![molecular formula C7H6N4O B3029779 3H-Imidazo[4,5-b]pyridine-7-carboxamide CAS No. 78316-12-8](/img/structure/B3029779.png)

3H-Imidazo[4,5-b]pyridine-7-carboxamide

Vue d'ensemble

Description

3H-Imidazo[4,5-b]pyridine-7-carboxamide is a compound that belongs to the imidazopyridines group . The imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

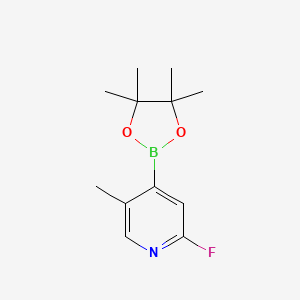

Synthesis Analysis

The synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The authors obtained products with yields from medium to excellent (49%–95%) . A regioselective approach was used for the synthesis .Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives have been developed as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs . They have the ability to influence many cellular pathways necessary for the proper functioning of various cells .Applications De Recherche Scientifique

Synthesis and Chemical Properties

3H-Imidazo[4,5-b]pyridine-7-carboxamide derivatives have been explored in various synthetic and theoretical studies. For instance, a study detailed the functionalization reactions of 1H-pyrazole-3-carboxylic acid, leading to the formation of 3H-imidazo[4,5-b]pyridine derivatives under certain conditions (Yıldırım, Kandemirli, & Demir, 2005). Furthermore, the molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine and its derivatives were examined using density functional theory, providing insights into their chemical properties (Lorenc et al., 2008).

Anticancer and Anti-inflammatory Potential

Several studies have evaluated the potential of 3H-imidazo[4,5-b]pyridine derivatives in anticancer and anti-inflammatory applications. For instance, a study explored the cytotoxic activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against various cancer cell lines, revealing moderate cytotoxic activity and insights into their COX-1 and COX-2 inhibitory activity (Kirwen et al., 2016). Additionally, novel imidazopyridine derivatives were synthesized and showed significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line (Püsküllü et al., 2015).

Antimicrobial and Antituberculosis Activity

3H-Imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial and antituberculosis properties. A study on imidazo[1,2-a]pyridine-8-carboxamides revealed their role as selective inhibitors of Mycobacterium tuberculosis, with no activity on other pathogens (Ramachandran et al., 2013). Additionally, advancements in imidazo[1,2-a]pyridines with improved pharmacokinetics and nanomolar activity against Mycobacterium tuberculosis were reported, highlighting their potential as anti-TB agents (Moraski et al., 2013).

Mécanisme D'action

Target of Action

3H-Imidazo[4,5-b]pyridine-7-carboxamide is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . They have been evaluated as antagonists of various biological receptors, including angiotensin II and thromboxane A2 .

Mode of Action

Imidazopyridines are known to modulate the functions of receptors or enzymes in living systems . They interact with their targets, leading to changes in cellular functions.

Biochemical Pathways

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .

Result of Action

Imidazopyridines are known to have a broad spectrum of bioactivities, including potential therapeutic significance in the central nervous system, digestive system, cancer, inflammation, and more .

Analyse Biochimique

Biochemical Properties

3H-Imidazo[4,5-b]pyridine-7-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . This inhibition leads to the accumulation of DNA damage, which can be beneficial in cancer therapy by promoting the death of cancer cells. Additionally, this compound interacts with mixed lineage kinase 3 (MLK3), influencing cell signaling pathways involved in inflammation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to potentiate the cytotoxicity of chemotherapeutic agents, thereby enhancing their efficacy . It influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and immune responses . Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and potentially therapeutic outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . This binding interaction is crucial for its role in cancer therapy. Additionally, this compound modulates the activity of MLK3, leading to changes in downstream signaling pathways that regulate cell survival and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have biological effects that need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of chemotherapeutic agents without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and therapeutic efficacy. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence cellular metabolism and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)10-3-11-7/h1-3H,(H2,8,12)(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNCLFMILGRPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C(=O)N)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665644 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78316-12-8 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)